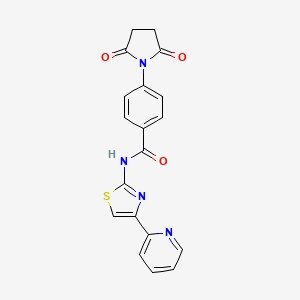

![molecular formula C11H13N3O3 B2829020 N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide CAS No. 2288716-07-2](/img/structure/B2829020.png)

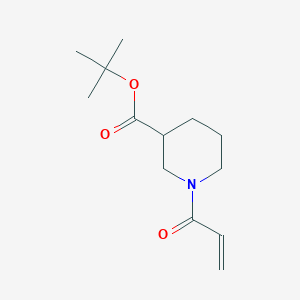

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide” is an organic compound with the CAS Number: 2288716-07-2 . It has a molecular weight of 235.24 and its molecular formula is C11H13N3O3 . The compound is also known as (E)-N-((dimethylamino)methylene)-2-methyl-5-nitrobenzamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3/b12-7+ . This indicates the presence of a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.24 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The reductive chemistry of hypoxia-selective cytotoxins, like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into their selective toxicity for hypoxic cells, driven by oxygen-inhibited enzymatic reduction. The reductive process involves the conversion of nitro groups to amines or hydroxylamines, which are more cytotoxic than the parent compound. This reduction chemistry is crucial for understanding the toxic products generated by hypoxic tumor cells and could be relevant for compounds similar to N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide (Palmer et al., 1995).

Hypoxia-Selective Antitumor Agents

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, aiming to improve hypoxic cell cytotoxicity, indicate that modifications in the chemical structure can significantly affect their reduction potentials and cytotoxicity under aerobic and hypoxic conditions. This research sheds light on designing more effective antitumor agents with enhanced selectivity for hypoxic cells, potentially including derivatives of N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide (Palmer et al., 1996).

Structural and Thermochemical Studies

Investigations into the solvates and salts of nitrofurantoin, involving molecular complexes with various bases, provide insights into the structural, thermochemical, and desolvation characteristics of these compounds. Such studies are crucial for understanding the physicochemical properties and stability of pharmaceutical compounds, including those related to N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, and for developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).

Synthetic Technology

The synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticide, and chemical fields, highlights the significance of efficient and environmentally friendly synthetic routes. This knowledge is applicable for synthesizing related compounds, including N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide, offering insights into industrial production and application in various sectors (Wang Ling-ya, 2015).

properties

IUPAC Name |

N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERFMYPNMMJRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)

![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)

![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)